molecular formula C21H18N2O2S B11105915 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(naphthalen-2-yloxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B11105915
M. Wt: 362.4 g/mol
InChI Key: SEGMJUPCVAKBHS-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrile compounds.

    Introduction of the Naphthyloxy Group: This step may involve nucleophilic substitution reactions where a naphthol derivative reacts with an appropriate electrophile.

    Amide Formation: The final step could involve the formation of the amide bond through reactions between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and benzothiophene-2-carboxylic acid.

    Naphthyloxy Derivatives: Compounds like 2-naphthyloxyacetic acid and 2-naphthyloxyethanol.

Uniqueness

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE is unique due to the combination of the benzothiophene and naphthyloxy moieties, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H18N2O2S/c22-12-18-17-7-3-4-8-19(17)26-21(18)23-20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-2,5-6,9-11H,3-4,7-8,13H2,(H,23,24)

InChI Key

SEGMJUPCVAKBHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

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